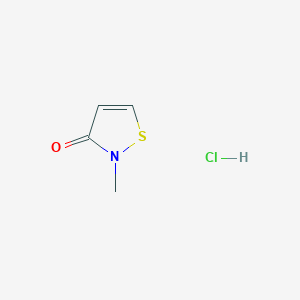

2-Methyl-4-isothiazolin-3-one hydrochloride

Vue d'ensemble

Description

2-Methyl-4-isothiazolin-3-one hydrochloride is a potent biocide derived from the isothiazolinone family. It is recognized for its broad-spectrum antifungal and antimicrobial properties. This compound is extensively used in various industries, including cosmetics, personal care products, and industrial applications, due to its effectiveness in controlling microbial growth .

Méthodes De Préparation

The synthesis of 2-Methyl-4-isothiazolin-3-one hydrochloride involves several steps. One common method includes the reaction of N, N’-dimethyl-3,3’-dithiopropionamide with chlorine in the presence of methylene dichloride and potassium iodide. The reaction is carried out at a temperature of 5-15°C, followed by filtration and neutralization with sodium bicarbonate to obtain the final product . Industrial production methods often involve similar synthetic routes but on a larger scale to meet commercial demands.

Analyse Des Réactions Chimiques

2-Methyl-4-isothiazolin-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol-containing compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Applications De Recherche Scientifique

Scientific Research Applications

MIT has been extensively studied for its biological effects, particularly its cytotoxic properties. Key research applications include:

- Cytotoxicity Studies : MIT is used to investigate its effects on bronchial epithelial cells (BEAS-2B cells), particularly in relation to apoptotic cell death. Studies have shown that exposure to MIT can induce significant cytotoxic effects, leading to cell death through apoptosis pathways .

- Neuroscience Research : Research has also focused on the role of MIT in neural development. It has been employed to study the effects of tyrosine phosphorylation on focal adhesion kinase (FAK) activity, which is critical in the development of neural axons and dendrites .

- Toxicological Assessments : Case studies have documented instances of hypersensitivity and lung injuries associated with exposure to products containing MIT. For example, two cases reported lung injuries in twin sisters after exposure to household products containing CMIT/MIT mixtures, highlighting the potential respiratory risks associated with these compounds .

Industrial Applications

MIT serves multiple roles across various industries due to its potent biocidal properties:

| Industry | Application |

|---|---|

| Cosmetics | Preservative in lotions, creams, and shampoos |

| Paints & Coatings | Prevents microbial growth in water-based paints |

| Textiles | Used as a biocide in textile processing |

| Pulp & Paper | Acts as a preservative in paper manufacturing |

| Household Products | Commonly found in cleaning agents and disinfectants |

| Agriculture | Used in certain pesticides and agricultural chemicals |

MIT is particularly valued for its ability to inhibit microbial growth, making it essential in formulations where product stability is crucial .

Case Study 1: Respiratory Toxicity

A notable case involved twin sisters who developed hypersensitivity lung injury (HDLI) after prolonged exposure to household products containing CMIT/MIT. The younger sister exhibited respiratory difficulties at six months old, leading to hospitalization and treatment for pneumothorax and other complications. The elder sister experienced similar symptoms later on, emphasizing the potential health risks associated with exposure to these chemicals .

Case Study 2: Allergic Reactions

Another study highlighted allergic contact dermatitis caused by isothiazolinone derivatives, including MIT. Patients exposed to products containing these compounds reported severe skin reactions, underscoring the importance of assessing allergic potential when formulating products with MIT .

Regulatory Considerations

Due to its toxicity profile, including potential skin sensitization and respiratory irritation, regulatory bodies have established guidelines for the safe use of MIT. The Environmental Protection Agency (EPA) has classified MIT as hazardous based on acute toxicity data, necessitating careful handling and usage protocols .

Mécanisme D'action

The mechanism of action of 2-Methyl-4-isothiazolin-3-one hydrochloride involves its ability to disrupt microbial cell membranes. The compound targets thiol-containing residues in proteins, leading to the oxidation of these residues and subsequent cell death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae .

Comparaison Avec Des Composés Similaires

2-Methyl-4-isothiazolin-3-one hydrochloride is often compared with other isothiazolinone derivatives, such as:

5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its similar biocidal properties but with a chlorine atom that enhances its antimicrobial activity.

1,2-Benzisothiazol-3(2H)-one: Another isothiazolinone derivative used as a preservative with a different chemical structure.

2-Octyl-4-isothiazolin-3-one: Used in industrial applications for its strong antifungal properties. The uniqueness of this compound lies in its balance of efficacy and safety, making it a preferred choice in various applications.

Activité Biologique

2-Methyl-4-isothiazolin-3-one hydrochloride (MIT) is a member of the isothiazolinone family, which is widely utilized as a biocide in various industrial applications, particularly in personal care products. This compound has garnered attention due to its potent antimicrobial properties, but it also raises significant safety concerns, particularly regarding its allergenic potential and cytotoxic effects.

MIT is a white solid with the chemical formula C₄H₅NOS. It is often used in formulations with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) to enhance its biocidal efficacy. The typical commercial formulation, known as Kathon, contains these two compounds in a ratio of 3:1.

Antimicrobial Efficacy

MIT exhibits strong antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and algae. Its mechanism of action involves disrupting cellular functions through inhibition of enzyme activity and damage to cellular membranes.

Table 1: Antimicrobial Efficacy of MIT Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/L |

| Staphylococcus aureus | 1.0 mg/L |

| Pseudomonas aeruginosa | 2.0 mg/L |

| Candida albicans | 0.25 mg/L |

| Aspergillus niger | 1.0 mg/L |

Data adapted from various studies on the biocidal efficacy of MIT .

Toxicological Profile

Despite its effectiveness as a biocide, MIT poses risks to human health. It has been classified as a skin sensitizer and has been associated with contact dermatitis. The American Contact Dermatitis Society named MIT "Contact Allergen of the Year" in 2013 due to rising cases of allergic reactions linked to its use in cosmetics and household products .

Case Study: Allergic Reactions

A study reported two cases of hypersensitivity lung injury (HDLI) in twin sisters following exposure to household products containing CMIT/MIT. Symptoms included respiratory distress and required hospitalization, highlighting the potential severe effects of exposure .

Environmental Impact

MIT's use raises environmental concerns due to its toxicity to aquatic organisms. Studies have shown that it can have detrimental effects on non-target species, including daphnids and fish, leading to calls for more stringent regulations on its use in consumer products .

Table 2: Environmental Toxicity Data for MIT

| Organism | LC50 (mg/L) | Effect Observed |

|---|---|---|

| Daphnia magna | 0.12 | Acute immobilization |

| Rainbow trout (RTL-W1 cells) | 0.05 | Cytotoxic effects |

Data sourced from ecotoxicological assessments of MIT .

Regulatory Status

Due to its potential risks, regulatory bodies such as the European Commission have scrutinized the use of MIT in consumer products. The European Scientific Committee on Consumer Safety (SCCS) has raised concerns about insufficient risk assessment data and recommended reevaluation of safety standards related to MIT .

Propriétés

IUPAC Name |

2-methyl-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXPQSRCFCPWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2682-20-4 (Parent) | |

| Record name | Methylisothiazolinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040740 | |

| Record name | 2-Methyl-3-isothiazolone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26172-54-3 | |

| Record name | 2-Methyl-4-isothiazolin-3-one hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26172-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylisothiazolinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-isothiazolone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-ISOTHIAZOLIN-3-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G9PNZ5P41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the alkali metal iodide catalyst in the synthesis of 2-methyl-4-isothiazolin-3-one?

A1: The research article highlights the use of an alkali metal iodide catalyst as a key factor in achieving high purity (>99.9%) 2-methyl-4-isothiazolin-3-one []. While the specific mechanism is not detailed in the abstract, it suggests that the catalyst plays a crucial role in increasing the reaction yield and overall efficiency of the synthesis process. This is significant for industrial production as it implies a more cost-effective and environmentally friendly approach compared to methods requiring additional purification steps.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.